molecular formula C6H13NO5S B15158067 N-(3-Sulfopropyl)-L-alanine CAS No. 819863-37-1

N-(3-Sulfopropyl)-L-alanine

Cat. No.: B15158067
CAS No.: 819863-37-1
M. Wt: 211.24 g/mol
InChI Key: PBUXLNJKWIUUMX-YFKPBYRVSA-N
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Description

N-(3-Sulfopropyl)-L-alanine is an organic compound characterized by the presence of a sulfonic acid group attached to a propyl chain, which is further linked to the amino acid L-alanine. This compound is known for its water solubility and unique chemical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Sulfopropyl)-L-alanine typically involves the reaction of L-alanine with 1,3-propane sultone. The process begins with the N-alkylation of L-alanine using 1,3-propane sultone under controlled conditions. This reaction is usually carried out in an aqueous medium at room temperature to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and minimize by-products. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity this compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions: N-(3-Sulfopropyl)-L-alanine undergoes several types of chemical reactions, including:

    Oxidation: The sulfonic acid group can be oxidized under specific conditions.

    Reduction: The compound can be reduced to form various derivatives.

    Substitution: The sulfonic acid group can be substituted with other functional groups.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce sulfonate esters .

Scientific Research Applications

N-(3-Sulfopropyl)-L-alanine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3-Sulfopropyl)-L-alanine involves its interaction with various molecular targets and pathways. The sulfonic acid group plays a crucial role in its reactivity, allowing it to participate in oxidation-reduction reactions and form stable complexes with metal ions. These interactions are essential for its applications in catalysis and material science .

Comparison with Similar Compounds

  • N-(3-Sulfopropyl)-N-methacroyloxyethyl-N,N-dimethylammonium betaine
  • N-(3-Sulfopropyl)-N-methacryloxyethyl-N,N-dimethylbetaine

Comparison: N-(3-Sulfopropyl)-L-alanine is unique due to its amino acid backbone, which imparts biocompatibility and water solubility. In contrast, other similar compounds may have different backbones, such as methacryloxyethyl groups, which can affect their solubility and reactivity. The presence of the L-alanine moiety in this compound makes it particularly suitable for biological applications .

Properties

CAS No.

819863-37-1

Molecular Formula

C6H13NO5S

Molecular Weight

211.24 g/mol

IUPAC Name

(2S)-2-(3-sulfopropylamino)propanoic acid

InChI

InChI=1S/C6H13NO5S/c1-5(6(8)9)7-3-2-4-13(10,11)12/h5,7H,2-4H2,1H3,(H,8,9)(H,10,11,12)/t5-/m0/s1

InChI Key

PBUXLNJKWIUUMX-YFKPBYRVSA-N

Isomeric SMILES

C[C@@H](C(=O)O)NCCCS(=O)(=O)O

Canonical SMILES

CC(C(=O)O)NCCCS(=O)(=O)O

Origin of Product

United States

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